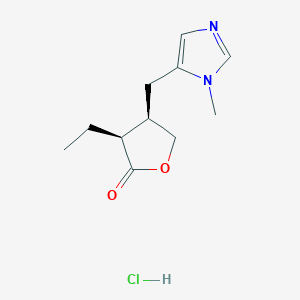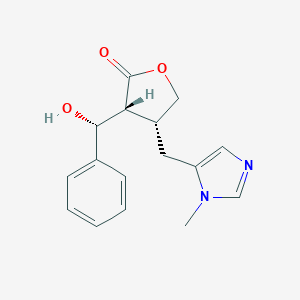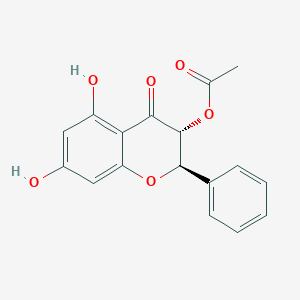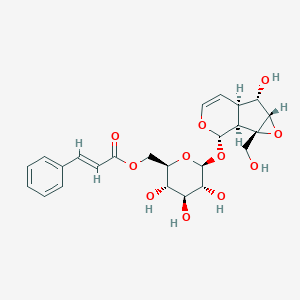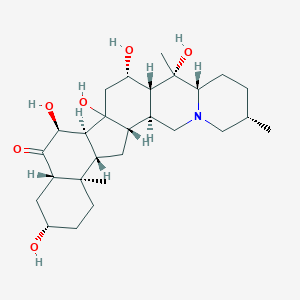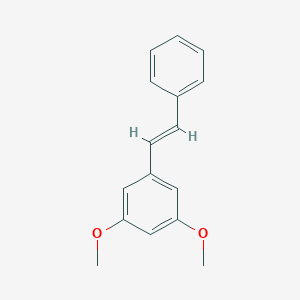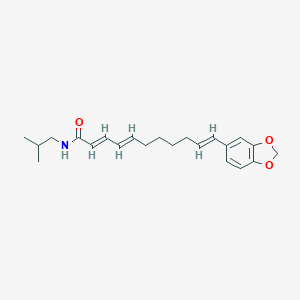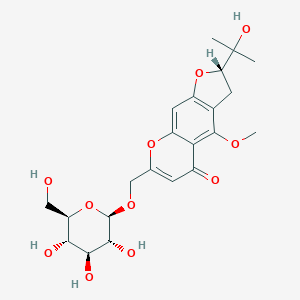
Prim-O-glucosylcimifugin
Overview
Description
Prim-O-glucosylcimifugin (POG) is a major constituent in Radix Saposhnikovia, a traditional Chinese medicine used for the treatment of pyrexia, rheumatism, and cancer . It is an organic heterotricyclic compound and an oxacycle . POG has analgesic, anti-inflammatory, and antioxidant effects .
Molecular Structure Analysis
Prim-O-glucosylcimifugin has a molecular formula of C22H28O11 . Its average mass is 468.451 Da and its monoisotopic mass is 468.163147 Da .Chemical Reactions Analysis
The major metabolic pathways of Prim-O-glucosylcimifugin are hydroxylation, dehydrogenation, hydrogenation, and glucuronidation . In addition to these metabolic reactions, methylation, hydrogenation, glycosylation, isomerization, sulfation, and other S-conjunctions were found in Prim-O-glucosylcimifugin .Physical And Chemical Properties Analysis
Prim-O-glucosylcimifugin appears as a white crystalline powder, soluble in methanol . Its density is 1.5±0.1 g/cm3 .Scientific Research Applications
Tendon Repair and Regeneration
Prim-O-glucosylcimifugin (POG) has been shown to ameliorate senescent phenotypes in tendon stem/progenitor cells (TSPCs), which are caused by long-term passage and natural aging. This suggests its potential application in enhancing tendon repair and regeneration, particularly in aging populations .
Anti-Tumor Activity
POG has demonstrated the ability to enhance the antitumor effect of PD-1 inhibitors by inhibiting the proliferation, metabolism, and immunosuppressive capacity of myeloid-derived suppressor cells (MDSCs). It also increases CD8 T lymphocyte infiltration in tumors, suggesting a role in cancer immunotherapy .
Cell Cycle Arrest and Apoptosis Induction
In traditional Chinese medicine, POG is a major constituent used for treating various conditions including cancer. Research has indicated that POG can induce cell cycle arrest and apoptosis in cancer cells, providing a molecular basis for its therapeutic effects .
Ulcerative Colitis Treatment
POG is known for its analgesic, anti-inflammatory, and antioxidant effects. Studies have explored its protective effect on ulcerative colitis (UC), discussing its potential mechanism of action in this inflammatory bowel disease .
Metabolic Profiling and Network Pharmacology
Research integrating metabolite profiling with network pharmacology has used POG as an example to explore the potential functions of herbs. This approach has led to the characterization of metabolites in various biological samples, indicating POG’s role in influencing metabolic pathways .
Mechanism of Action
Target of Action
POG has been found to interact with several targets in the body. It has been shown to modulate the activity of Glutathione S-Transferases (GSTs), which play a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . It also targets ATP-Binding Cassette Transporters, which are involved in drug resistance . Additionally, POG has been found to have effects on Tendon Stem/Progenitor Cells (TSPCs), which are essential for tendon maintenance, regeneration, and repair .
Mode of Action
POG exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it modulates the activity of GSTs, leading to an increase in the accumulation of cisplatin, a chemotherapy drug, resulting in increased cell apoptosis . It also inhibits the expression of iNOS and COX-2 by regulating the JAK2/STAT3 signaling pathway .
Biochemical Pathways
The action of POG affects several biochemical pathways. It has been found to target additional 125 targets with functions of MAPK signaling pathway, proteoglycans in cancer, pathways in cancer, bladder cancer, colorectal cancer, serotonergic synapse and natural killer cell-mediated cytotoxicity . The depression of inflammation by MAPK signaling pathway might be the core mechanism for POG to treat respiratory tract infections .
Pharmacokinetics
The pharmacokinetics of POG involve its metabolism and distribution in the body. Major metabolic pathways of POG were found to be hydroxylation, dehydrogenation, hydrogenation, and glucuronidation . In addition to these metabolic reactions, methylation, hydrogenation, glycosylation, isomerization, sulfation, and other S-conjunctions were found in POG for the first time . These metabolic processes can affect the bioavailability of POG, influencing its therapeutic effects.
Result of Action
The action of POG results in several molecular and cellular effects. It has been found to increase the accumulation of intracellular cisplatin, resulting in lower cell viability . In addition, the activities and expressions of ATP-binding cassette transporters and GSTs were down-regulated in the presence of POG . Furthermore, POG could ameliorate TPSC senescent phenotypes caused by long-term passage and natural aging in rats and humans, as well as restore the self-renewal and proliferative capacities and tenogenic potential of aged TSPCs .
Action Environment
The action of POG can be influenced by various environmental factors. For instance, the aging process can affect the action of POG, as it has been found to ameliorate aging-impaired endogenous tendon regeneration by rejuvenating senescent tendon stem/progenitor cells . This suggests that the efficacy and stability of POG can be influenced by factors such as age and the physiological environment within the body.
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUVHOSBSDYXRG-UVTAEQIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554764 | |
| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prim-O-glucosylcimifugin | |
CAS RN |
80681-45-4 | |
| Record name | prim-O-Glucosylcimifugin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



